molecular formula C20H18N6O2 B079969 4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) CAS No. 13615-29-7

4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one)

Cat. No.: B079969
CAS No.: 13615-29-7
M. Wt: 374.4 g/mol
InChI Key: VPRMWULSLZNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various pyrazole and hydrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Pyrazolin-5-one, 4,4’-azobis[3-methyl-1-phenyl- is unique due to its dual functionality as both an antioxidant and anticancer agent.

Properties

CAS No.

13615-29-7

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

VPRMWULSLZNZRG-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Synonyms

4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.